Introduction: The Strategic Importance of 2-(Chloromethyl)pyrimidin-4-ol
Introduction: The Strategic Importance of 2-(Chloromethyl)pyrimidin-4-ol
An In-depth Technical Guide to 2-(Chloromethyl)pyrimidin-4-ol: A Versatile Intermediate in Medicinal Chemistry
In the landscape of modern drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrimidine scaffold is a privileged structure, central to the architecture of nucleobases and a multitude of FDA-approved drugs. 2-(Chloromethyl)pyrimidin-4-ol emerges as a highly valuable, bifunctional building block for synthetic chemists. Its strategic importance lies in the combination of a pyrimidin-4-ol core, known for its ability to engage in crucial hydrogen bonding interactions with biological targets, and a reactive chloromethyl group, which serves as a versatile handle for molecular elaboration.
This guide provides a comprehensive technical overview of 2-(chloromethyl)pyrimidin-4-ol, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental chemical properties, structural nuances, reactivity profile, synthetic utility, and safety considerations, offering field-proven insights into its application as a key intermediate in the synthesis of biologically active molecules.
Part 1: Core Chemical and Structural Properties
A thorough understanding of the foundational properties of 2-(chloromethyl)pyrimidin-4-ol is paramount for its effective use in synthesis and molecular design.
Chemical Identity
This section provides the fundamental identifiers for 2-(chloromethyl)pyrimidin-4-ol.
| Property | Value | Source(s) |
| CAS Number | 944905-88-8 | [1][2][3] |
| Molecular Formula | C₅H₅ClN₂O | [1][2][3] |
| Molecular Weight | 144.56 g/mol | [1][3] |
| Common Synonyms | 2-(Chloromethyl)pyrimidin-4(3H)-one | [3] |
Structural Elucidation and Tautomerism
The nomenclature "pyrimidin-4-ol" suggests a hydroxyl group at the C4 position. However, due to the presence of adjacent ring nitrogens, the compound predominantly exists in a more stable keto-enol tautomeric form, specifically as 2-(chloromethyl)pyrimidin-4(3H)-one. This phenomenon is critical, as the tautomeric state dictates the molecule's hydrogen bonding capabilities and reactivity.[4][5] The keto form is generally favored in solution.[6]
The equilibrium between the hydroxyl (enol) and keto forms is a key feature of the 4-hydroxypyrimidine core.[4][5]
Caption: Keto-enol tautomerism of the title compound.
Physicochemical Properties
The physical and chemical properties of a synthetic intermediate are crucial for planning reactions, purification, and storage.
| Property | Value/Description | Source(s) |
| Appearance | Solid (Typical for related compounds) | [7] |
| Purity | Typically ≥95% | |
| Storage Conditions | 2-8°C, Keep in dark place, inert atmosphere | [7] |
| Hazard | Irritant | [1] |
Part 2: Synthesis and Chemical Reactivity
The synthetic utility of 2-(chloromethyl)pyrimidin-4-ol is defined by its reactivity, which is dominated by the electrophilic chloromethyl group.
Plausible Synthetic Routes
While specific literature for the synthesis of 2-(chloromethyl)pyrimidin-4-ol is sparse, plausible routes can be inferred from established methods for analogous pyrimidines. A common and effective method involves the chlorination of the corresponding alcohol, (4-hydroxypyrimidin-2-yl)methanol.
Proposed Synthetic Pathway: The transformation of the precursor, (4-hydroxypyrimidin-2-yl)methanol, into the target compound can be efficiently achieved using a standard chlorinating agent like thionyl chloride (SOCl₂) in an appropriate solvent such as dichloromethane (DCM).[8]
Caption: Plausible synthetic workflow for 2-(chloromethyl)pyrimidin-4-ol.
Reactivity Profile: A Versatile Electrophile
The primary mode of reactivity for 2-(chloromethyl)pyrimidin-4-ol is nucleophilic substitution at the chloromethyl carbon. The electron-withdrawing character of the pyrimidine ring enhances the electrophilicity of this carbon, making it highly susceptible to attack by a wide range of nucleophiles in what is typically an Sₙ2 reaction.[9][10] This reactivity is the cornerstone of its utility as a synthetic intermediate.[10][11]
Key Reactions:
-
With Amines: Reacts readily with primary and secondary amines to yield 2-(aminomethyl)pyrimidine derivatives. These reactions often require a base (e.g., K₂CO₃, Et₃N) to neutralize the HCl generated during the reaction.[10]
-
With Thiols: Forms thioether linkages upon reaction with thiols or thiophenols, a common strategy in medicinal chemistry.[9]
-
With Alcohols/Phenols: Reacts with alcohols or phenols to produce the corresponding ether derivatives, typically under basic conditions.[9]
Experimental Protocol: General Procedure for Nucleophilic Substitution
-
Setup: To a stirred solution of the nucleophile (amine, thiol, or phenol, 1.1 eq.) and a base (e.g., potassium carbonate, 2.0 eq.) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add 2-(chloromethyl)pyrimidin-4-ol (1.0 eq.).[9]
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[8][9]
-
Work-up: Upon completion, cool the reaction mixture and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is typically dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-substituted pyrimidine derivative.[9]
Part 3: Applications in Drug Discovery
The pyrimidine core is a recurring motif in a vast number of therapeutic agents.[11][12] 2-(Chloromethyl)pyrimidin-4-ol serves as a key starting material for accessing novel derivatives for biological screening.
Intermediate for Kinase Inhibitors
Protein kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[11][12] Consequently, kinase inhibitors are a major focus of drug discovery. The pyrimidine ring is a well-established scaffold for designing kinase inhibitors, and 2-(chloromethyl)pyrimidin-4-ol provides a direct route to introduce this pharmacophore. By reacting it with various nucleophiles, chemists can generate extensive libraries of compounds designed to fit into the ATP-binding pocket of specific kinases.[12][13]
Caption: Conceptual role of a pyrimidine derivative as a kinase inhibitor.
Scaffolding for Antimicrobial and Anticancer Agents
Beyond kinase inhibition, pyrimidine derivatives synthesized from this intermediate have shown significant potential as antimicrobial and anticancer agents.[9] The ability to easily introduce diverse functional groups allows for the fine-tuning of a compound's activity against various biological targets, including those involved in microbial growth or cancer cell proliferation.[9]
Part 4: Safety and Handling
As a reactive chemical intermediate, proper handling of 2-(chloromethyl)pyrimidin-4-ol is essential to ensure laboratory safety. The following guidelines are based on data for structurally related and similarly reactive compounds.[14][15]
Hazard Identification
-
Primary Hazards: Classified as an irritant.[1] May cause skin, eye, and respiratory irritation.[14] Harmful if swallowed.[14]
-
Reactivity Hazards: Avoid contact with strong oxidizing agents.[14]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][16]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[15][16]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14][15]
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation.[14] Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] For long-term stability, storage at refrigerated temperatures (2-8°C) under an inert atmosphere is recommended.[7]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[15]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[15]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[15]
References
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2-(Chloromethyl)pyrimidin-4-ol suppliers and producers - BuyersGuideChem . [Link]
-
2-(Chloromethyl)pyrimidin-4-ol - CAS:944905-88-8 - Sunway Pharm Ltd . [Link]
-
2-(Chloromethyl)-3,5-dimethylpyridin-4-ol - Sigma-Aldrich . [Link]
-
4-Pyridone - Wikipedia . [Link]
-
Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil - PubMed . [Link]
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